2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Overview
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a synthetic organic compound that features an isoxazole ring and an azetidine ring. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by the cyclization of a suitable amino alcohol precursor.
Coupling of the Rings: The final step involves coupling the isoxazole and azetidine rings through a suitable linker, such as an ethanone group, using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the azetidine ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone linker.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Products may include oxidized derivatives of the hydroxyl group.
Reduction: Reduced forms of the ethanone linker.
Substitution: Substituted derivatives of the isoxazole ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine
Drug Development:
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole and azetidine rings may play a role in the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one: Similar structure with a propanone linker.
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)butan-1-one: Similar structure with a butanone linker.
Uniqueness
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one is unique due to its specific combination of the isoxazole and azetidine rings with an ethanone linker, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxyazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)3-10(14)12-4-8(13)5-12/h8,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCGLCSMORAQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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